N-(4-acetylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide
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Overview
Description
N-(4-acetylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is a complex organic compound that features both aromatic and purine moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Moiety: Starting from xanthine, a series of methylation and acylation reactions can introduce the necessary substituents.
Attachment of the Aromatic Ring: The aromatic ring with an acetyl group can be synthesized separately and then coupled with the purine derivative through amide bond formation.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the purine moiety.
Reduction: Reduction reactions could target the carbonyl groups in the acetyl or purine structures.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic ring or purine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with purine moieties are often investigated for their potential as enzyme inhibitors or signaling molecules.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with purine structures can interact with enzymes or receptors involved in cellular signaling pathways. The acetylphenyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
N-(4-acetylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other purine derivatives.
Properties
Molecular Formula |
C18H19N5O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide |
InChI |
InChI=1S/C18H19N5O4/c1-11(24)12-4-6-13(7-5-12)20-14(25)8-9-23-10-19-16-15(23)17(26)22(3)18(27)21(16)2/h4-7,10H,8-9H2,1-3H3,(H,20,25) |
InChI Key |
XPNGTMRHVOCHAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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